molecular formula C15H18N2O2 B10890087 2-[(3-methylpiperidin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(3-methylpiperidin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B10890087
M. Wt: 258.32 g/mol
InChI Key: UVERRODWAAZFNQ-UHFFFAOYSA-N
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Description

2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives, including phthalimides, are known for their significant biological and pharmaceutical applications. This compound features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. Piperidine-containing compounds are crucial in the pharmaceutical industry due to their presence in various drug classes and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the condensation of phthalic anhydride with primary amines. One efficient method to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of 3-methylpiperidine, a key intermediate, can be achieved by catalytic cyclization of 2-methyl-1,5-diaminopentane in the gaseous phase. This process involves flowing the initial product over catalysts at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phthalic anhydride, primary amines, substituted tetraynes, and imidazole derivatives. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate cyclization and oxidation .

Major Products

Scientific Research Applications

2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound exhibits inhibitory activity against these enzymes, which play a role in inflammation and pain pathways. Molecular docking studies have shown that the compound can bind to the active site of cyclooxygenases, thereby inhibiting their activity .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-[(3-methylpiperidin-1-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H18N2O2/c1-11-5-4-8-16(9-11)10-17-14(18)12-6-2-3-7-13(12)15(17)19/h2-3,6-7,11H,4-5,8-10H2,1H3

InChI Key

UVERRODWAAZFNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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